molecular formula C20H37KO7S B7822523 potassium;1,4-bis(2-ethylhexoxy)-1,4-dioxobutane-2-sulfonate

potassium;1,4-bis(2-ethylhexoxy)-1,4-dioxobutane-2-sulfonate

Cat. No.: B7822523
M. Wt: 460.7 g/mol
InChI Key: CACRHRQTJDKAPJ-UHFFFAOYSA-M
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Description

Potassium;1,4-bis(2-ethylhexoxy)-1,4-dioxobutane-2-sulfonate is a chemical compound with the molecular formula C20H37KO7S and a molecular weight of 460.67 g/mol . This compound is known for its unique structure, which includes two ethylhexoxy groups and a dioxobutane sulfonate moiety. It is used in various industrial and scientific applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium;1,4-bis(2-ethylhexoxy)-1,4-dioxobutane-2-sulfonate typically involves the reaction of 1,4-dioxobutane-2-sulfonic acid with 2-ethylhexanol in the presence of a potassium base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include a temperature range of 60-80°C and a reaction time of 4-6 hours .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions. The process involves continuous monitoring of the reaction parameters to achieve high yield and purity. The final product is typically purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

Potassium;1,4-bis(2-ethylhexoxy)-1,4-dioxobutane-2-sulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Potassium;1,4-bis(2-ethylhexoxy)-1,4-dioxobutane-2-sulfonate has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.

    Biology: Employed in the preparation of biological buffers and as a stabilizing agent for enzymes and proteins.

    Medicine: Investigated for its potential use in drug delivery systems and as an excipient in pharmaceutical formulations.

    Industry: Utilized in the production of detergents, lubricants, and other industrial products.

Mechanism of Action

The mechanism of action of potassium;1,4-bis(2-ethylhexoxy)-1,4-dioxobutane-2-sulfonate involves its interaction with molecular targets such as proteins and enzymes. The compound’s sulfonate group can form ionic bonds with positively charged amino acid residues, while the ethylhexoxy groups provide hydrophobic interactions. These interactions can stabilize protein structures and enhance their activity .

Comparison with Similar Compounds

Similar Compounds

    Sodium dodecyl sulfate (SDS): A widely used surfactant with similar emulsifying properties.

    Potassium laurate: Another potassium salt with surfactant properties.

    Sodium 1,4-bis(2-ethylhexoxy)-1,4-dioxobutane-2-sulfonate: A sodium analog with similar chemical properties.

Uniqueness

Potassium;1,4-bis(2-ethylhexoxy)-1,4-dioxobutane-2-sulfonate is unique due to its specific combination of ethylhexoxy groups and dioxobutane sulfonate moiety, which provides distinct chemical and physical properties. Its ability to stabilize proteins and enhance their activity makes it particularly valuable in biological and medical applications .

Properties

IUPAC Name

potassium;1,4-bis(2-ethylhexoxy)-1,4-dioxobutane-2-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H38O7S.K/c1-5-9-11-16(7-3)14-26-19(21)13-18(28(23,24)25)20(22)27-15-17(8-4)12-10-6-2;/h16-18H,5-15H2,1-4H3,(H,23,24,25);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CACRHRQTJDKAPJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COC(=O)CC(C(=O)OCC(CC)CCCC)S(=O)(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(CC)COC(=O)CC(C(=O)OCC(CC)CCCC)S(=O)(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H37KO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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